6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
CAS No.: 141945-41-7
Cat. No.: VC0373173
Molecular Formula: C14H13NO3
Molecular Weight: 243.26g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141945-41-7 |
|---|---|
| Molecular Formula | C14H13NO3 |
| Molecular Weight | 243.26g/mol |
| IUPAC Name | 3-acetyl-4-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one |
| Standard InChI | InChI=1S/C14H13NO3/c1-8(16)11-13(17)10-6-2-4-9-5-3-7-15(12(9)10)14(11)18/h2,4,6,17H,3,5,7H2,1H3 |
| Standard InChI Key | LKQXMOXGXKOHCB-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O |
Introduction
Chemical Identity and Structural Features
6-Acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a tricyclic heterocyclic compound characterized by a distinct pyrido[3,2,1-ij]quinoline scaffold. The molecule contains three key functional groups: an acetyl group at position 6, a hydroxyl group at position 7, and a ketone (oxo) group at position 5. Additionally, it features a partially saturated ring system as indicated by the dihydro descriptor.
Basic Identification Parameters
The compound's official identifier and basic physicochemical properties are summarized in Table 1.
Table 1. Identification Parameters of 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
| Parameter | Value |
|---|---|
| CAS Registry Number | 141945-41-7 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 3-acetyl-4-hydroxy-1-azatricyclo[7.3.1.0⁵,¹³]trideca-3,5,7,9(13)-tetraen-2-one |
| Alternative Names | AURORA KA-2439; NSC370856 |
| PubChem CID | 54683808 |
Structural Details and Representations
The molecular structure features several distinctive characteristics that contribute to its chemical behavior and potential biological activity:
Table 2. Chemical Identifier Systems for 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C14H13NO3/c1-8(16)11-13(17)10-6-2-4-9-5-3-7-15(12(9)10)14(11)18/h2,4,6,17H,3,5,7H2,1H3 |
| Standard InChIKey | LKQXMOXGXKOHCB-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O |
Synthesis Methods
The synthesis of 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one and related compounds has been documented in the literature through several approaches. While direct synthesis information for this specific compound is limited in the provided search results, related synthetic routes offer valuable insights.
Palladium-Catalyzed Coupling Reactions
One approach to synthesizing the core pyrido[3,2,1-ij]quinoline scaffold involves palladium-catalyzed coupling reactions. Research has shown that an unexpected formation of 5H-pyrido[3,2,1-ij]quinolin-3-one can occur through a domino palladium-catalyzed reaction of acrolein with 8-bromoquinoline in a single step . This method provides access to the basic skeletal structure, which could potentially be further modified to introduce the necessary functional groups.
Synthesis of Related Compounds
The synthesis of structurally similar compounds, such as N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides, has been reported with high yields and purity. These compounds are synthesized by amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with various anilines, aminophenols, and O-alkylsubstituted analogs .
The optimal conditions for this reaction have been established, making it possible to prevent partial destruction of the original heterocyclic ester and avoid formation of specific impurities, such as 7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one . This suggests that the synthesis of compounds in this family requires careful control of reaction conditions to maintain structural integrity.
Spectroscopic Data and Characterization
Comprehensive characterization of 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one typically involves several analytical techniques. While specific spectroscopic data for this exact compound is limited in the search results, characterization methods for similar compounds provide a framework for understanding its spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial technique for structural elucidation of compounds in this family. Based on the structure of 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one and data from related compounds, the following spectral characteristics would be expected:
¹H-NMR Spectral Features
Expected ¹H-NMR signals would include:
-
A singlet for the methyl protons of the acetyl group (approximately δ 2.5-2.7 ppm)
-
A singlet for the hydroxyl proton (typically at δ 16.5-17.0 ppm due to intramolecular hydrogen bonding)
-
Signals for aromatic protons in the region of δ 7.0-8.0 ppm
-
Signals for the methylene protons of the saturated portion of the ring (typically between δ 2.0-4.2 ppm)
¹³C-NMR Spectral Features
Expected ¹³C-NMR signals would include:
-
Carbonyl carbon signals for the acetyl group and the ketone function (δ 170-200 ppm)
-
The quaternary carbon bearing the hydroxyl group (approximately δ 150-160 ppm)
-
Aromatic carbon signals (δ 110-140 ppm)
-
The methyl carbon of the acetyl group (approximately δ 20-30 ppm)
-
Methylene carbons of the saturated ring portion (δ 20-40 ppm)
For related N-aryl derivatives, NMR spectra typically show characteristic signals that confirm their structures, including specific shifts for the amide NH proton (around δ 12.5-12.7 ppm) and distinctive patterns for the aryl substituents .
Mass Spectrometry
Mass spectrometry provides critical information about molecular weight and fragmentation patterns. For 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one (MW: 243.26 g/mol), electron impact ionization at 70 eV would be expected to produce a molecular ion peak at m/z 243, along with characteristic fragmentation patterns .
Elemental Analysis
Elemental analysis is routinely used to confirm the purity and elemental composition of organic compounds. For C₁₄H₁₃NO₃, the theoretical elemental composition would be:
-
Carbon (C): 69.12%
-
Hydrogen (H): 5.39%
-
Nitrogen (N): 5.76%
-
Oxygen (O): 19.73%
Related Compounds and Structural Analogs
Direct Structural Analogs
Several compounds structurally related to 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one have been reported:
-
Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate: This compound serves as a precursor for the synthesis of various carboxanilide derivatives and features an ethyl carboxylate group at position 6 .
-
N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides: These compounds maintain the core scaffold but feature a carboxanilide group at position 6 instead of an acetyl group .
-
7-Hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one: This compound represents a simplified version of the target compound, lacking the acetyl group at position 6 .
-
2-acetyl-1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)–one: This structural isomer has been used in various synthetic reactions .
Structurally Distinct but Functionally Related Compounds
Compounds with different core structures but similar functional group patterns have also been investigated for related biological activities:
-
6-Acetyl-7-hydroxy-4-methylcoumarin derivatives: These compounds contain similar functional groups (acetyl and hydroxyl) on a coumarin scaffold rather than a quinoline scaffold. Some of these derivatives, particularly those containing piperazine moieties, have shown excellent activity for serotonin 5-HT₁A receptors .
-
6-Acetyl-7-hydroxy-8-methoxy-2,2-dimethyl-2H-1-benzopyran (ripariochromene A): This compound features a similar substitution pattern (acetyl and hydroxyl groups) on a different heterocyclic scaffold .
| Property | Value/Description |
|---|---|
| Physical State | Crystalline solid |
| Color | Colorless to white/yellowish |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and partially soluble in alcohols |
| Melting Point | Not specifically reported in search results |
| Stability | May be sensitive to oxidation due to the presence of the phenolic hydroxyl group |
Chemical Reactivity
The chemical reactivity of 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is likely influenced by its functional groups:
-
The hydroxyl group at position 7 can participate in various reactions:
-
Alkylation to form ethers
-
Acylation to form esters
-
Hydrogen bonding interactions (both intramolecular and intermolecular)
-
-
The acetyl group at position 6 can undergo typical carbonyl reactions:
-
Reduction to form alcohols
-
Oxidation
-
Condensation reactions with nucleophiles
-
-
The ketone function at position 5 may participate in:
-
Reduction reactions
-
Nucleophilic addition reactions
-
Condensation reactions
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume